1,2-Dimethoxy-1,1,2,2-tetrafluoroethane

Descripción general

Descripción

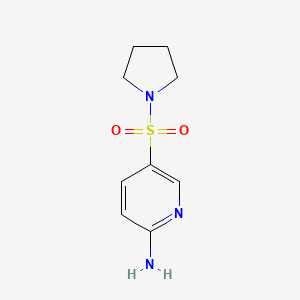

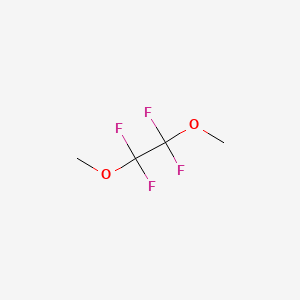

1,2-Dimethoxy-1,1,2,2-tetrafluoroethane is a chemical compound with the molecular formula C4H6F4O2 . It has an average mass of 162.083 Da and a monoisotopic mass of 162.030396 Da . It is also known by its IUPAC name, 1,1,2,2-Tetrafluoro-1,2-dimethoxyethane .

Molecular Structure Analysis

The molecular structure of 1,2-Dimethoxy-1,1,2,2-tetrafluoroethane consists of carbon ©, hydrogen (H), fluorine (F), and oxygen (O) atoms . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis

1,2-Dimethoxy-1,1,2,2-tetrafluoroethane is a substance used in laboratory chemicals, the manufacture of substances, and scientific research and development . Its physical and chemical properties are not explicitly listed, but similar compounds like tetrafluoroethane have properties such as being colorless, nonflammable, and having a boiling point of -26.6°C .Aplicaciones Científicas De Investigación

Weak Hydrogen Bond Network Analysis

A study investigated the weak hydrogen bond network in 1,1,1,2-Tetrafluoroethane dimer using pulsed jet Fourier transform microwave spectroscopy, revealing a conformer stabilized through a network of C-H···F-C interactions. This research provides insights into the structural and energetic properties of tetrafluoroethane derivatives, demonstrating the importance of weak interactions in determining molecular configurations (Xiaolong Li et al., 2017).

Chemical and Electrochemical Studies

In another study, the reaction of thianthrene and phenoxathiin cation radicals with 2,3-dimethyl-2-butene was explored, showing the formation of a specific adduct with 1,1,1,2-tetrafluoroethane under certain conditions. This research underscores the potential of 1,2-Dimethoxy-1,1,2,2-tetrafluoroethane derivatives in facilitating unique chemical transformations (Bing Zhao et al., 2006).

Molecular Structure and Conformations

The molecular structure and conformations of 1,2-dimethoxy-3,3,4,4-tetrafluorocyclobut-1-ene were examined, highlighting the role of 1,2-Dimethoxy-1,1,2,2-tetrafluoroethane in influencing bond length variations and molecular geometry. This work contributes to understanding the structural dynamics of fluorinated cyclobutene derivatives (A. D. Richardson et al., 2010).

Electret Properties and Nanostructure-Property Relationships

Research on the electret properties of spin-coated Teflon-AF films, which involve derivatives of 1,2-Dimethoxy-1,1,2,2-tetrafluoroethane, demonstrates the material's potential in electrical insulation and dielectric applications. This study provides a basis for the development of advanced materials with specific electrical characteristics (P. Gunther et al., 1993).

Solvation Structure and Electrochemical Stability

A recent study focused on the solvation structure and electrochemical stability of lithium metal batteries using 1,2-Dimethoxyethane derivatives. It highlights how molecular design principles, such as steric hindrance, can enhance the performance of energy storage devices, underscoring the versatility of 1,2-Dimethoxy-1,1,2,2-tetrafluoroethane in advanced applications (Yuelang Chen et al., 2021).

Safety And Hazards

1,2-Dimethoxy-1,1,2,2-tetrafluoroethane is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and other ignition sources, and using only in well-ventilated areas . In case of contact with skin or eyes, or if inhaled, specific treatment and medical attention may be required .

Propiedades

IUPAC Name |

1,1,2,2-tetrafluoro-1,2-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F4O2/c1-9-3(5,6)4(7,8)10-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVROHVXUDSJJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(OC)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462919 | |

| Record name | 1,2-Dimethoxytetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethoxy-1,1,2,2-tetrafluoroethane | |

CAS RN |

73287-23-7 | |

| Record name | 1,2-Dimethoxytetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-carbamothioyl-3-methyl-5-oxo-4H-pyrazol-4-yl)azo]benzoic acid](/img/structure/B1366296.png)

![methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1366312.png)